(2S,1′R,2′R,3′R)-2-(2,3-Dicarboxycyclopropyl)glycine (Dcg-IV) is a conformationally restricted analog of L-glutamic acid [, ], classified as a potent and selective group II mGluR agonist [, , , , , , , , , , , , ]. It has been instrumental in elucidating the physiological roles of group II mGluRs in various neuronal processes and exploring their therapeutic potential in neurological and psychiatric disorders.
DCG-IV was first synthesized by Ohfune et al. in 1993 as part of a series of novel glutamate analogs aimed at studying receptor interactions and synaptic mechanisms . Its chemical classification falls under the category of amino acids and derivatives, specifically as a dicarboxylic acid derivative due to the presence of two carboxyl groups in its structure.
The synthesis of DCG-IV involves several key steps that utilize stereochemical control to achieve the desired configuration. The primary synthetic route includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis .
DCG-IV has a molecular formula of CHNO and a molecular weight of approximately 173.15 g/mol.
The structural integrity can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography, which confirm the spatial arrangement of atoms within the molecule .
DCG-IV primarily engages in receptor-mediated reactions rather than traditional chemical transformations. Its interactions include:
The effects observed are dose-dependent, with significant alterations noted at concentrations starting from 3 µM .
DCG-IV exhibits several notable physical and chemical properties:
These properties are essential for its application in research settings .
DCG-IV has significant applications in scientific research, particularly in neuropharmacology:
DCG-IV ((2S,2'R,3'R)-2-(2',3'-Dicarboxycyclopropyl)glycine) is a conformationally restricted glutamate analog featuring a unique cyclopropyl backbone that locks the molecule into a biologically active conformation. Its molecular formula is C₇H₉NO₆, with a molar mass of 203.15 g/mol [1] [2]. The critical structural elements include:
Synthesis typically follows stereoselective routes developed by Ohfune et al. (1993), involving alkylation of glycine equivalents with enantiomerically pure cyclopropane derivatives. Key steps include diastereoselective cyclopropanation and resolution of stereoisomers via chiral chromatography [2] [8].
Table 1: Structural Features of DCG-IV
Structural Feature | Chemical Characteristics | Biological Significance |
---|---|---|
Cyclopropyl backbone | Rigid 3-carbon ring | Mimics extended glutamate conformation |
Carboxyl groups | At C1, C2' (dicarboxylate), and glycine moiety | Binds cationic residues in receptor binding pocket |
Stereochemistry | (2S,2'R,3'R) configuration | Mandatory for mGluR2/3 agonist activity |
Molecular weight | 203.15 g/mol | Within BBB penetration threshold |
DCG-IV is a potent and group-selective agonist for mGluR2 and mGluR3, which are Gᵢ/o-coupled receptors that inhibit adenylate cyclase and voltage-gated calcium channels. Key pharmacological characteristics include:
Table 2: Receptor Specificity of DCG-IV
Receptor Type | Activity | EC₅₀/IC₅₀/Ki | Experimental System | Reference |
---|---|---|---|---|
mGluR2 | Agonist | 0.3 μM | CHO cells (cAMP inhibition) | [7] |
mGluR3 | Agonist | 0.2 μM | CHO cells (cAMP inhibition) | [7] |
NMDA receptors | Agonist | ~30 μM* | Hippocampal neurons (current) | [10] |
Group I mGlus | Antagonist | >300 μM | Recombinant receptors | [7] |
Group III mGlus | Antagonist | 20–40 μM | Recombinant receptors | [7] |
*Potency varies by brain region and developmental stage* [4] [10]*
Despite its selectivity for mGluR2/3, DCG-IV exhibits significant NMDA receptor agonism at higher concentrations:
This cross-reactivity necessitates cautious interpretation of in vivo data, particularly at doses >1 μmol/kg.
Quantitative metrics define DCG-IV’s pharmacological profile:
Table 3: Potency Metrics of DCG-IV
Parameter | Value (μM) | Assay System | Significance |
---|---|---|---|
mGluR2 EC₅₀ | 0.3 | CHO cells (cAMP inhibition) | High potency agonist |
mGluR3 EC₅₀ | 0.2 | CHO cells (cAMP inhibition) | Higher affinity than mGluR2 |
mGluR3 Ki | 0.061 | [³H]DCG-IV binding | Sub-nanomolar affinity |
NMDA EC₅₀ | 30–100 | Hippocampal neurons (current induction) | Off-target effect at high doses |
Group III IC₅₀ | 20–40 | Recombinant receptor inhibition | Antagonist at high concentrations |
Solubility and Stability
Blood-Brain Barrier Penetration
DCG-IV’s BBB permeability is constrained by physicochemical properties:
Table 4: Pharmacokinetic Parameters Influencing BBB Penetration
Parameter | Value | BBB Penetration Implication |
---|---|---|
Molecular weight | 203 Da | Favorable (<400 Da threshold) |
Hydrogen bond count | 8–10 H-bonds | Unfavorable (>6 H-bond threshold) |
LogP (calculated) | –2.1 (highly hydrophilic) | Low membrane partitioning |
Polar surface area | ~115 Ų | Moderate reduction in diffusion |
Active transport | None identified | Relies on passive diffusion |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7